8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Overview
Description
8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with aniline derivatives. The reaction is carried out in dry dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) and propyl phosphoric acid anhydride (T3P) as a coupling agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces fat absorption and can aid in weight management .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness: 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific substitution pattern, which imparts unique enzyme inhibitory properties. Its methoxy and carboxamide groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWGJERTTNYKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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